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molecular formula C6H10N2O2 B3034452 4-Acetylpiperazin-2-one CAS No. 17796-61-1

4-Acetylpiperazin-2-one

Cat. No. B3034452
M. Wt: 142.16 g/mol
InChI Key: ISNPMTVERREURB-UHFFFAOYSA-N
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Patent
US07517532B2

Procedure details

To a cold (0° C.) solution of piperazin-2-one (2.50 g, 24.9 mmol) and N,N-diisopropylethylamine (4.78 mL, 27.5 mmol) in methylene chloride (50 mL) under an atmosphere of nitrogen, acetic anhydride (2.47 mL, 26.2 mmol) was added and stirred at the temperature for overnight. The resultant solution was concentrated under vacuum. The residue was subjected to column chromatography on silica gel eluting with a 90:10:1 mixture of chloroform, methanol, and ammonium hydroxide. Collection and concentration of appropriate fractions provided the title product.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.78 mL
Type
reactant
Reaction Step One
Quantity
2.47 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][C:2]1=[O:7].C(N(CC)C(C)C)(C)C.[C:17](OC(=O)C)(=[O:19])[CH3:18]>C(Cl)Cl>[C:17]([N:4]1[CH2:5][CH2:6][NH:1][C:2](=[O:7])[CH2:3]1)(=[O:19])[CH3:18]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
N1C(CNCC1)=O
Name
Quantity
4.78 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
2.47 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred at the temperature for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resultant solution was concentrated under vacuum
ADDITION
Type
ADDITION
Details
The residue was subjected to column chromatography on silica gel eluting with a 90:10:1 mixture of chloroform, methanol, and ammonium hydroxide
CUSTOM
Type
CUSTOM
Details
Collection and concentration of appropriate fractions

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)N1CC(NCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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